

An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzaldehyde

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Compound of Interest

Compound Name: 3-Ethoxy-5-fluorobenzaldehyde

Cat. No.: B1489949

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Ethoxy-5-fluorobenzaldehyde**, a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental identifiers, physicochemical properties, plausible synthetic approaches, and essential safety considerations, offering insights grounded in established chemical principles.

Core Identification and Chemical Identity

Defining a chemical substance with precision is paramount for reproducibility and safety in a research and development setting. **3-Ethoxy-5-fluorobenzaldehyde** is a distinct isomer within the family of substituted benzaldehydes. Its unique arrangement of ethoxy and fluoro groups on the benzene ring dictates its reactivity and potential applications.

Nomenclature and Structural Representation

- Systematic IUPAC Name: **3-Ethoxy-5-fluorobenzaldehyde**
- Molecular Formula: $C_9H_9FO_2$
- Molecular Weight: 168.17 g/mol [1]
- Chemical Structure:

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Caption: 2D structure of **3-Ethoxy-5-fluorobenzaldehyde**.

Key Identifiers

A universally recognized identification system is crucial for tracking and sourcing chemical compounds. While a specific CAS number for **3-Ethoxy-5-fluorobenzaldehyde** is not readily available in public databases, other identifiers are crucial for its procurement and management.

Identifier	Value	Source
MDL Number	MFCD18375377	[1]
Molecular Weight	168.1673	[1]

It is important to distinguish this compound from its isomers, such as 3-Ethoxy-4-fluorobenzaldehyde (CAS No. 870837-27-7), which will exhibit different physical and chemical properties.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for the physicochemical properties of **3-Ethoxy-5-fluorobenzaldehyde** are not extensively reported. However, by leveraging our understanding of structure-property relationships and comparing with analogous compounds, we can establish a reliable predictive profile.

Predicted Properties of **3-Ethoxy-5-fluorobenzaldehyde**:

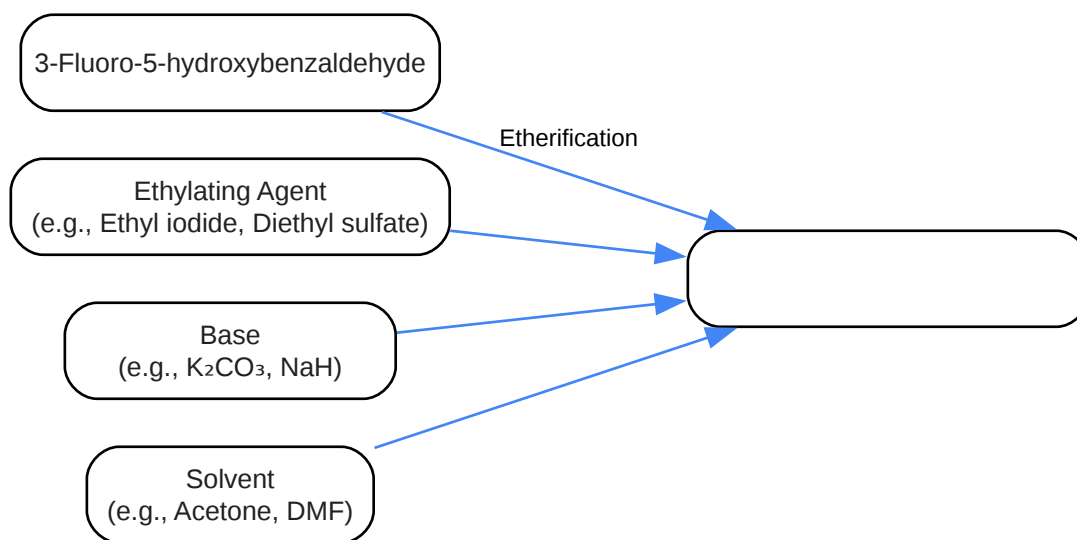
Property	Predicted Value/State	Rationale and Comparative Insights
Physical State	Colorless to pale yellow liquid or low-melting solid	Aromatic aldehydes of similar molecular weight are often liquids or low-melting solids at room temperature. For instance, 3-ethyl-5-fluorobenzaldehyde is a colorless to pale yellow liquid. [2]
Boiling Point	~220-240 °C	The boiling point is expected to be in a similar range to other ethoxyfluorobenzaldehyde isomers, influenced by dipole-dipole interactions and van der Waals forces.
Solubility	Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Sparingly soluble in water.	The presence of the polar aldehyde and ether functional groups will impart some water solubility, but the dominant aromatic ring and ethyl group suggest greater solubility in organic solvents.

Synthesis of 3-Ethoxy-5-fluorobenzaldehyde: A Strategic Approach

The synthesis of **3-Ethoxy-5-fluorobenzaldehyde** can be approached from several retrosynthetic pathways. The choice of starting material and reaction sequence will depend on commercial availability, cost, and desired purity. A plausible and efficient strategy involves the etherification of a suitably substituted phenol.

Proposed Synthetic Pathway: Etherification of 3-Fluoro-5-hydroxybenzaldehyde

A logical and commonly employed method for the synthesis of aryl ethers is the Williamson ether synthesis. This approach offers high yields and operational simplicity.



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Caption: Proposed synthesis of **3-Ethoxy-5-fluorobenzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Objective: To synthesize **3-Ethoxy-5-fluorobenzaldehyde** via Williamson ether synthesis.

Materials:

- 3-Fluoro-5-hydroxybenzaldehyde
- Ethyl iodide (or diethyl sulfate)
- Anhydrous potassium carbonate (K₂CO₃)

- Anhydrous acetone (or Dimethylformamide - DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxybenzaldehyde (1.0 equivalent) and anhydrous acetone (or DMF) to create a stirrable suspension.
- **Addition of Base:** Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the flask.
- **Addition of Ethylating Agent:** To the stirring suspension, add ethyl iodide (1.2-1.5 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Filter the solid potassium carbonate and wash with a small amount of acetone.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Purification:
 - Filter the drying agent and concentrate the organic layer under reduced pressure.
 - The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Ethoxy-5-fluorobenzaldehyde**.

Causality in Experimental Choices:

- Choice of Base: Potassium carbonate is a mild and effective base for this type of etherification, minimizing potential side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
- Solvent Selection: Acetone and DMF are suitable polar aprotic solvents that facilitate the S_N2 reaction by solvating the cation of the base.
- Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Ethoxy-5-fluorobenzaldehyde** is not widely available, a hazard assessment can be made based on the functional groups present and data from structurally similar compounds.

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Anticipated Hazards (Based on Analogs):

- Skin and Eye Irritation: Aromatic aldehydes are often irritating to the skin and eyes.
- Respiratory Irritation: Vapors may cause respiratory tract irritation.
- Combustibility: Like many organic compounds, it is likely combustible. Keep away from open flames and high temperatures.

It is imperative to perform a thorough risk assessment before handling this or any chemical compound.

Commercial Availability

3-Ethoxy-5-fluorobenzaldehyde is available from specialized chemical suppliers. When sourcing this compound, it is crucial to use the MDL number (MFCD18375377) to ensure the correct isomer is obtained.^[1]

Conclusion and Future Directions

3-Ethoxy-5-fluorobenzaldehyde represents a valuable building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This guide has provided a foundational understanding of its identity, predicted properties, a plausible synthetic route, and necessary safety precautions. Further experimental validation of its physicochemical properties and biological activities will undoubtedly expand its potential applications.

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